molecular formula C9H16N2O2 B2464446 3-acetyl-N-ethylpyrrolidine-1-carboxamide CAS No. 2097896-10-9

3-acetyl-N-ethylpyrrolidine-1-carboxamide

Cat. No. B2464446
CAS RN: 2097896-10-9
M. Wt: 184.239
InChI Key: BYDDHOSMGRMASZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can vary widely depending on the specific compound. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The specific molecular structure of “3-acetyl-N-ethylpyrrolidine-1-carboxamide” is not provided in the available resources .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, but the specific reactions depend on the structure of the compound . Unfortunately, the specific chemical reactions of “this compound” are not detailed in the available literature .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

"3-acetyl-N-ethylpyrrolidine-1-carboxamide" and its derivatives exhibit potential in antimicrobial applications, as seen in the study where microwave-assisted synthesis methods were used to develop novel pyrrolidine derivatives. These compounds showed promising results in antimicrobial tests, highlighting their potential in fighting bacterial infections (Sreekanth & Jha, 2020).

Cancer Research: PARP Inhibitors

In cancer research, derivatives of "this compound" have been utilized to develop potent Poly (ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, such as ABT-888, have shown significant efficacy in human clinical trials for treating cancer, demonstrating the compound's potential as a base for developing novel cancer therapies (Penning et al., 2009).

Analytical Chemistry: Derivatization Reagents

In analytical chemistry, related compounds have been explored as derivatization reagents for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. These applications underscore the utility of "this compound" in enhancing the sensitivity and selectivity of analytical methods for detecting carboxylic acids and amines (Morita & Konishi, 2002).

Synthesis of Novel Compounds

The compound and its derivatives have been involved in the synthesis of various novel compounds with potential applications in drug development and materials science. For example, new synthesis pathways for 2-arylpyrrolidine-1-carboxamides have been developed, showcasing the compound's role in producing new molecules with potential pharmacological activities (Smolobochkin et al., 2017).

properties

IUPAC Name

3-acetyl-N-ethylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-3-10-9(13)11-5-4-8(6-11)7(2)12/h8H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDDHOSMGRMASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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